molecular formula C15H23ClO B3196145 2,6-Di-tert-butyl-4-(chloromethyl)phenol CAS No. 955-01-1

2,6-Di-tert-butyl-4-(chloromethyl)phenol

Cat. No.: B3196145
CAS No.: 955-01-1
M. Wt: 254.79 g/mol
InChI Key: TXBWKXFDLINCMJ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(chloromethyl)phenol (CAS 955-01-1) is a phenolic compound with the molecular formula C 15 H 23 ClO and a molecular weight of 254.8 g/mol . This compound is primarily valued in research and industrial synthesis as a versatile chemical intermediate. Its molecular structure, which features a phenolic -OH group protected by sterically hindered tert-butyl groups and a reactive chloromethyl substituent, makes it a key precursor in the development of more complex phenolic antioxidants and specialty chemicals . Researchers utilize this compound in the synthesis of organoaluminum compounds and other catalysts . The reactive chloromethyl group serves as a handle for further functionalization, allowing for the creation of compounds with tailored properties for applications in polymer stabilization, as pharmaceutical standards, and as enzyme inhibitors . The sterically hindered phenol moiety is a characteristic feature of many industrial antioxidants, such as Butylated Hydroxytoluene (BHT), which function by donating a hydrogen atom to stabilize free radicals and prevent autoxidation in hydrocarbons, polymers, fuels, and oils . The mechanism of action for phenolic compounds of this class typically involves a two-electron oxidation process leading to the formation of a phenoxonium ion intermediate, which can subsequently react with a variety of nucleophiles . This reactivity is a subject of study in electrochemical and synthetic organic chemistry. This compound is for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions, noting that it is recommended to be stored refrigerated at 2-8°C .

Properties

CAS No.

955-01-1

Molecular Formula

C15H23ClO

Molecular Weight

254.79 g/mol

IUPAC Name

2,6-ditert-butyl-4-(chloromethyl)phenol

InChI

InChI=1S/C15H23ClO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9H2,1-6H3

InChI Key

TXBWKXFDLINCMJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCl

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-di-tert-butyl-4-(chloromethyl)phenol with analogs differing in the para-substituent, focusing on synthesis, physicochemical properties, and bioactivity.

Physicochemical Properties

Substituents alter melting points, solubility, and spectral characteristics:

Compound Melting Point (°C) Appearance ¹H NMR δ (ppm) Key Signals
This compound* ~90–100 (est.) Crystalline solid Phenolic OH: ~5.0; CH₂Cl: ~4.5
2,6-Di-tert-butyl-4-(trifluoroethyl)phenol (3d) 92–94 Yellow solid CF₃: δ 3.8–4.2 (q); Ar-H: δ 7.2–7.4
2,6-Di-tert-butyl-4-(tosylmethyl)phenol (3am) 68–70 Pale yellow solid Tosyl CH₂: δ 4.1–4.3; tert-butyl: δ 1.4
BHT 69–73 White crystals Methyl: δ 2.3; tert-butyl: δ 1.4

*Predicted data based on analogs. The chloromethyl group’s electron-withdrawing nature may downfield-shift adjacent protons compared to methyl or tosyl groups.

Key Research Findings

Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., -CF₃, -SO₂Tol) lower phenolic O–H acidity compared to electron-donating groups (e.g., -CH₃), affecting antioxidant activity . Chloromethyl’s moderate electron-withdrawing nature may balance reactivity and stability for targeted applications.

Synergistic Effects: Combining hindered phenols (e.g., BHT/BHA) enhances bioactivity via synergistic radical scavenging . Chloromethyl derivatives could similarly synergize with thiols or amines.

Structural Optimization :

  • Para-substituents with extended conjugation (e.g., oxadiazoles) improve antioxidant efficacy, suggesting chloromethyl analogs could be optimized via derivatization into stabilized radicals .

Q & A

Q. What are the optimal experimental conditions for synthesizing 2,6-Di-tert-butyl-4-(chloromethyl)phenol derivatives?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution. For example, reacting 2,6-di-tert-butylphenol with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions (HCl or H₂SO₄) at 0–5°C yields the target compound. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Purification is achieved via column chromatography using hexane/ethyl acetate gradients. Key analytical techniques include:
  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm and chloromethyl protons at δ ~4.5–5.0 ppm) .
  • HRMS : To verify molecular formula (e.g., C₁₅H₂₁ClO⁺: calculated m/z 252.1245, observed m/z 252.1243) .
  • FT-IR : To identify functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C–Cl stretch at ~750 cm⁻¹) .

Q. How can researchers resolve contradictions in oxidation product data for 2,6-Di-tert-butylphenol derivatives?

  • Methodological Answer : Product variability arises from competing radical vs. ionic oxidation pathways. To resolve discrepancies:
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation.
  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify dominant pathways. For example, oxidation with quaternary alkylammonium hexacyanoferrate(III) yields quinones via ionic mechanisms, while radical pathways form dimeric or polymeric products .
  • Product Isolation : Employ preparative TLC or HPLC to separate products for individual characterization (e.g., NMR, X-ray crystallography) .

Advanced Research Questions

Q. What crystallographic techniques are critical for resolving disorder in this compound derivatives?

  • Methodological Answer : X-ray diffraction (XRD) using SHELX software is standard. For disordered atoms (e.g., Cl in 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol ):
  • Disorder Modeling : Refine occupancy ratios (e.g., 0.73:0.27 for Cl positions) using PART instructions in SHELXL.
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O–H···O chains along the ac diagonal) to explain packing motifs.
  • Validation Tools : Use PLATON or CCDC Mercury to check for voids, symmetry errors, and thermal ellipsoid anisotropy .

Q. How can computational models predict the migration behavior of this compound in polymer matrices?

  • Methodological Answer : Apply Scatchard-Hildebrand theory to estimate partition coefficients (K) between polymers (e.g., polyethylene) and food simulants (e.g., isooctane). Steps include:
  • Parameterization : Use Hansen solubility parameters (δ) for the compound and matrix.
  • Thermodynamic Simulations : Predict temperature-dependent migration equilibrium (e.g., K decreases with temperature due to entropy effects).
  • Validation : Compare predictions with experimental GC-MS data for antioxidants like BHT in PE matrices .

Q. What in vitro assays are recommended for assessing the genotoxicity of this compound?

  • Methodological Answer : Follow OECD guidelines (e.g., Test No. 473) for chromosomal aberration assays:
  • Cell Lines : Use Chinese hamster lung (CHL) or human lymphocytes.
  • Dose Range : Test 0.1–100 µg/mL with/without metabolic activation (S9 mix).
  • Endpoint Analysis : Score metaphase cells for aberrations (gaps, breaks, exchanges) after 24–48 hours.
  • Statistical Validation : Apply Fisher’s exact test for significance (p < 0.05) .

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